molecular formula C23H19N3O2S B2892891 2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-02-3

2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2892891
CAS No.: 476458-02-3
M. Wt: 401.48
InChI Key: UXPMSCVHQQSCFN-UHFFFAOYSA-N
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Description

The compound “2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . It also contains a thieno[3,4-c]pyrazole moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The naphthalene moiety might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to minimize risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-22(13-28-19-11-10-16-6-4-5-7-17(16)12-19)24-23-20-14-29-15-21(20)25-26(23)18-8-2-1-3-9-18/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPMSCVHQQSCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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